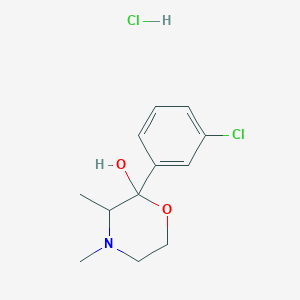![molecular formula C16H26O2 B14206721 4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol CAS No. 917838-86-9](/img/structure/B14206721.png)
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with a bulky alkyl ether group, which imparts distinct physical and chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol typically involves the alkylation of 2,3,5,6-tetramethylphenol with 2,3-dimethylbutan-2-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard organic synthesis techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.
化学反应分析
Types of Reactions
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related reduced compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
科学研究应用
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bulky alkyl ether group can influence the compound’s solubility and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-((2,3-Dimethylbutan-2-yl)amino)benzamide
- 2-(4-{[(2,3-dimethylbutan-2-yl)dimethylsilyl]oxy}butyl)oxepan-3-one
Uniqueness
4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of a bulky alkyl ether group. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
917838-86-9 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
4-(2,3-dimethylbutan-2-yloxy)-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C16H26O2/c1-9(2)16(7,8)18-15-12(5)10(3)14(17)11(4)13(15)6/h9,17H,1-8H3 |
InChI 键 |
PEJOFOBZCHHCQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC(C)(C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
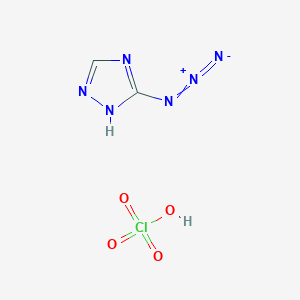
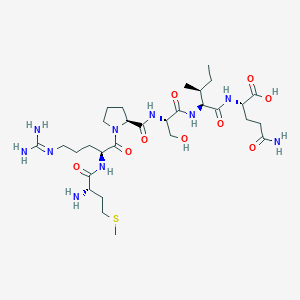
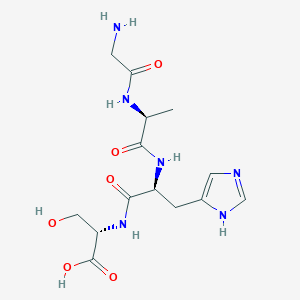
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
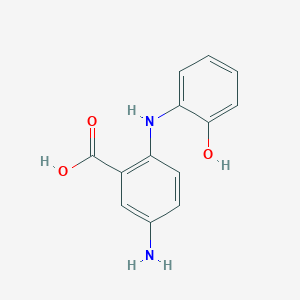
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
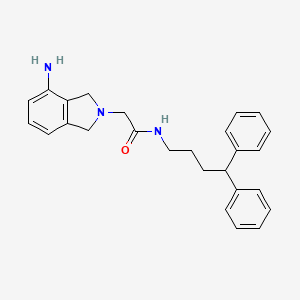
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
